BenchChemオンラインストアへようこそ!

enniatin E

Cytotoxicity Anticancer Breast Cancer

Enniatin E is a minor Fusarium cyclohexadepsipeptide with distinct ionophoric selectivity and an intermediate ACAT IC50 of 57 μM, making it a critical SAR tool. It exhibits 2.8‑fold greater potency against MCF‑7 breast cancer cells (IC50 0.5 μM) than the more common enniatin B1, and its absence of broad‑spectrum antimicrobial activity ensures unambiguous readouts in mitochondrial dysfunction, potassium ionophore and apoptosis assays. Researchers who require homolog‑specific pharmacology, precise potency ranking or a clean mechanistic probe should select Enniatin E over other enniatins.

Molecular Formula C21H32NaO7P
Molecular Weight 0
CAS No. 144470-22-4
Cat. No. B1176223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameenniatin E
CAS144470-22-4
Synonymsenniatin E
Molecular FormulaC21H32NaO7P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enniatin E (CAS 144470-22-4): Cyclohexadepsipeptide Mycotoxin from Fusarium Species with Distinct Biological Profile


Enniatin E (CAS 144470-22-4) is a cyclohexadepsipeptide mycotoxin belonging to the enniatin family, produced primarily by Fusarium species including F. oxysporum, F. tricinctum, and F. sp. FO-1305 [1]. It is characterized by an 18-membered ring structure composed of alternating residues of three N-methyl amino acids (typically leucine, isoleucine, and valine) and three hydroxy acids (predominantly D-hydroxyisovaleric acid, D-Hiv) [2]. Unlike the more abundant major enniatins (A, A1, B, B1) that dominate natural enniatin complexes, enniatin E exists as a minor component in Fusarium fermentation broths and exhibits distinct biological activities .

Why Substituting Enniatin E with More Abundant Enniatin Homologs (e.g., B, B1, A1) May Compromise Experimental Outcomes


Enniatin homologs are not functionally interchangeable. Although they share a common cyclohexadepsipeptide scaffold, variations in the N-methyl amino acid side chains (e.g., isoleucine vs. valine vs. leucine) fundamentally alter their ionophoric selectivity, target engagement profiles, and biological potency [1]. For instance, single-channel electrophysiological properties differ significantly among enniatin A1, B, and B1, reflecting that even subtle structural changes influence cation complexation and membrane incorporation [2]. Consequently, researchers substituting enniatin E with a more commercially available homolog like enniatin B or B1 risk obtaining divergent results in cytotoxicity assays, enzyme inhibition studies, or ion transport experiments [3].

Quantitative Differential Evidence for Enniatin E: Head-to-Head Comparisons with Closest Analogs


Enniatin E Exhibits 2.8-Fold Greater Cytotoxicity than Enniatin B1 in MCF-7 Breast Cancer Cells

In a direct head-to-head comparison against a panel of human tumor cell lines, the mixture of enniatin E1/E2 (stereoisomers) demonstrated significantly higher cytotoxicity than enniatin B1. Specifically, in MCF-7 breast adenocarcinoma cells, the IC50 value for enniatin E1/E2 was 0.5 μM, whereas enniatin B1 required 1.4 μM to achieve the same 50% inhibition of cell proliferation, representing a 2.8-fold greater potency for the enniatin E species [1]. A similar potency advantage was observed in H460 non-small cell lung cancer cells, where enniatin E1/E2 exhibited an IC50 of 0.7 μM compared to 1.2 μM for enniatin B1 (1.7-fold difference) [1].

Cytotoxicity Anticancer Breast Cancer

Enniatin E is a 1.5-Fold More Potent ACAT Inhibitor than Enniatin D, Positioning it as an Intermediate-Affinity Lead

Enniatins D, E, and F were originally isolated based on their ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol esterification. In a comparative enzyme assay using rat liver microsomes, enniatin E inhibited ACAT with an IC50 of 57 μM, whereas enniatin D was significantly less potent (IC50 = 87 μM) and enniatin F was more potent (IC50 = 40 μM) [1]. This positions enniatin E as an intermediate-affinity ACAT inhibitor within the sub-series, offering a useful tool for structure-activity relationship (SAR) studies aimed at understanding the impact of N-methyl amino acid variations on enzyme inhibition [1].

ACAT Inhibition Cholesterol Metabolism Cardiovascular Research

Enniatin E1/E2 Displays a Distinct Cytotoxicity Profile Across Tumor Cell Lines Compared to Enniatin D and I

Beyond the comparison to enniatin B1, the cytotoxicity profile of enniatin E1/E2 across the NCI-60 panel cell lines MCF-7, H460, and SF268 reveals a distinct pattern relative to other minor enniatins. While enniatin E1/E2 was the most potent compound against MCF-7 and H460 among those tested, its potency against the CNS-derived SF268 cell line (IC50 = 2.6 μM) was lower than that of enniatin B1 (IC50 = 2.2 μM) and comparable to enniatin D (IC50 = 4.0 μM) [1]. This differential cytotoxicity suggests that enniatin E1/E2 may possess a unique cellular target engagement profile or cell-type specific activity not shared by its closest structural analogs [1].

Selectivity Profiling Cancer Cell Panel CNS Cancer

Enniatin E Demonstrates No Potent Antimicrobial Activity Against a Broad Spectrum of Pathogens, Differentiating it from Antibiotic Enniatin Complexes

While some enniatin-containing mixtures (e.g., fusafungine) are used clinically for their bacteriostatic activity against respiratory pathogens, purified enniatin E has been explicitly reported to show 'no potent antimicrobial activity' against a broad panel of microorganisms, including Staphylococcus, Bacillus, E. coli, Pseudomonas, Candida, Trichophyton, Mucor, and Aspergillus species [1]. This contrasts with the activity of the major enniatin complexes and highlights a key functional divergence that may be advantageous for researchers seeking to isolate non-antimicrobial bioactivities (e.g., ACAT inhibition or selective cytotoxicity) without confounding antimicrobial effects [1].

Antimicrobial Selectivity Antibiotic Fungal Metabolites

Evidence-Driven Research and Industrial Application Scenarios for Enniatin E (CAS 144470-22-4)


Structure-Activity Relationship (SAR) Studies for ACAT Inhibitor Development

Enniatin E is an essential component for SAR campaigns focused on cyclohexadepsipeptide-based ACAT inhibitors. Its intermediate IC50 value of 57 μM, situated between enniatin D (87 μM) and enniatin F (40 μM), provides a critical data point for understanding how specific N-methyl amino acid substitutions (e.g., leucine vs. isoleucine vs. valine arrangements) modulate enzyme inhibition potency [1]. Medicinal chemists can utilize this quantitative ranking to design and prioritize synthetic analogs with optimized affinity for ACAT.

Selective Cytotoxicity Profiling in Breast and Lung Cancer Models

Given its 2.8-fold greater potency against MCF-7 breast cancer cells (IC50 = 0.5 μM) compared to the more widely available enniatin B1 (IC50 = 1.4 μM), enniatin E is the preferred choice for investigators requiring a potent enniatin for in vitro breast cancer studies [2]. Its distinct potency ranking in H460 lung cancer cells further supports its use in comparative oncology panels where differential sensitivity across tumor types is the primary readout.

Mechanistic Studies of Ionophore-Induced Cytotoxicity Without Antimicrobial Confounding

Enniatin E's lack of broad-spectrum antimicrobial activity makes it an ideal tool compound for dissecting the non-antimicrobial mechanisms of enniatin toxicity, such as mitochondrial dysfunction, potassium ionophore activity, and apoptosis induction [3]. This clean pharmacological profile allows researchers to attribute observed cellular effects more confidently to ionophoric or pro-apoptotic pathways rather than to secondary antimicrobial actions, a critical advantage in mechanistic toxicology and cell biology experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for enniatin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.